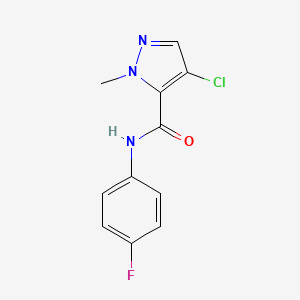![molecular formula C18H17F3N2O3 B5375631 1-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B5375631.png)
1-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide, also known as TFP, is a synthetic compound that has been widely used in scientific research due to its unique biochemical and physiological properties. TFP is a potent inhibitor of the TRPV1 ion channel, which plays a crucial role in the sensation of pain and temperature. TFP has been shown to be effective in blocking TRPV1-mediated pain and inflammation, making it a promising candidate for the development of new analgesic drugs.
作用机制
1-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide works by binding to the TRPV1 channel and blocking its activity. TRPV1 channels are activated by various stimuli, including heat, capsaicin, and acid. When activated, TRPV1 channels allow the influx of calcium ions into cells, leading to the sensation of pain and inflammation. 1-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide binds to a specific site on the TRPV1 channel and prevents the influx of calcium ions, thereby blocking the sensation of pain and inflammation.
Biochemical and Physiological Effects:
1-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide has been shown to be effective in blocking TRPV1-mediated pain and inflammation in various animal models. 1-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide has also been shown to have anti-inflammatory effects in human cells. In addition to its analgesic properties, 1-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide has been shown to have antioxidant and anti-cancer properties.
实验室实验的优点和局限性
One of the main advantages of 1-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide is its potency and selectivity for TRPV1 channels. 1-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide has been shown to be effective in blocking TRPV1-mediated pain and inflammation at low concentrations. However, 1-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide has some limitations for lab experiments. 1-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide is a synthetic compound that is not found naturally in the body, which can limit its relevance to physiological processes. Additionally, 1-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the use of 1-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide in scientific research. One potential application is the development of new analgesic drugs that target TRPV1 channels. 1-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide can serve as a lead compound for the development of new drugs that are more potent and selective than current TRPV1 inhibitors. Another direction is the study of the role of TRPV1 channels in various physiological processes, such as thermoregulation and inflammation. 1-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide can be used to study the function of TRPV1 channels in these processes and to identify new targets for drug development. Finally, 1-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide can be used in the development of new diagnostic tools for the detection of TRPV1-mediated pain and inflammation.
合成方法
The synthesis of 1-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide involves a multi-step process that starts with the preparation of 3-(trifluoromethyl)phenylpiperidin-4-amine. This intermediate is then reacted with 2-furoyl chloride to form the final product, 1-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide. The synthesis of 1-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide is a complex and time-consuming process that requires specialized equipment and expertise.
科学研究应用
1-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide has been widely used in scientific research to study the function of TRPV1 ion channels. TRPV1 channels are involved in a variety of physiological processes, including pain sensation, thermoregulation, and inflammation. 1-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide has been shown to be a potent and selective inhibitor of TRPV1 channels, making it a valuable tool for studying their function.
属性
IUPAC Name |
1-(furan-2-carbonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)13-3-1-4-14(11-13)22-16(24)12-6-8-23(9-7-12)17(25)15-5-2-10-26-15/h1-5,10-12H,6-9H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWWHIHQIMYIEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]phenol](/img/structure/B5375559.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(cyclopropylmethyl)acetamide](/img/structure/B5375569.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5375570.png)
![7-methyl-3-[2-(3-pyrrolidinyl)benzoyl]-3,7,11-triazaspiro[5.6]dodecan-12-one dihydrochloride](/img/structure/B5375572.png)
![4-(2,6-dimethylpyridin-3-yl)-N-[2-(tetrahydrofuran-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B5375578.png)
![3-ethyl-5-({2-[2-(methylthio)phenyl]-1H-imidazol-1-yl}methyl)isoxazole](/img/structure/B5375581.png)
![2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5375597.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]benzamide](/img/structure/B5375602.png)
![N-allyl-N'-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5375617.png)
![1-ethyl-4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazine](/img/structure/B5375636.png)
![6-(2-bromo-5-ethoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5375640.png)
![8-phenyl-6,10-dithiaspiro[4.5]decane 6,6,10,10-tetraoxide](/img/structure/B5375647.png)